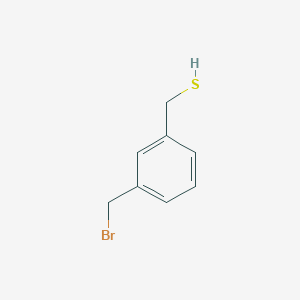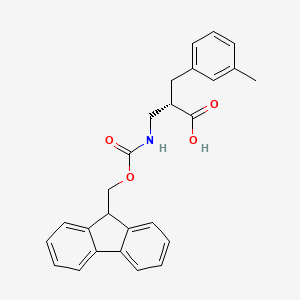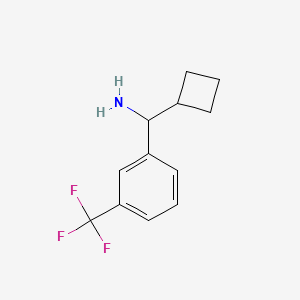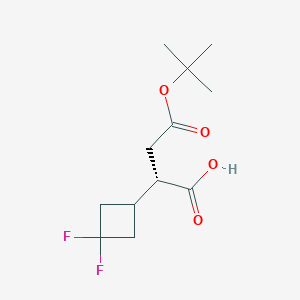
(3-(Bromomethyl)phenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Bromomethyl)phenyl)methanethiol is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bromomethyl)phenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents. This method minimizes the generation of toxic byproducts and provides a high yield of the desired product . Another approach involves the use of dibromomethane and potassium carbonate (K2CO3) in basic media .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (3-(Bromomethyl)phenyl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone is commonly used to facilitate substitution reactions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Major Products Formed:
- Substitution reactions yield various substituted phenylmethanethiol derivatives.
- Oxidation reactions produce disulfides or sulfonic acids.
- Reduction reactions result in the formation of hydrocarbons.
Scientific Research Applications
(3-(Bromomethyl)phenyl)methanethiol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Bromomethyl)phenyl)methanethiol involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophile, facilitating substitution reactions with nucleophiles. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the thiol group.
(Bromomethyl)benzene: Similar but without the methanethiol group.
(Chloromethyl)phenylmethanethiol: Similar but with a chloromethyl group instead of a bromomethyl group.
Properties
Molecular Formula |
C8H9BrS |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
[3-(bromomethyl)phenyl]methanethiol |
InChI |
InChI=1S/C8H9BrS/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2 |
InChI Key |
FLHKFPGFCDVDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CBr)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)




![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)

![Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-](/img/structure/B12942967.png)

![(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)


![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B12942998.png)
![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
